Pyrrolidine Ricinoleamide is a compound that combines the pyrrolidine structure with ricinoleic acid derivatives. Pyrrolidine is a five-membered saturated heterocyclic amine, while ricinoleamide is derived from ricinoleic acid, a natural fatty acid found in castor oil. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science.
Pyrrolidine Ricinoleamide can be synthesized from ricinoleic acid, which is obtained from castor oil. The synthesis often involves the reaction of ricinoleic acid derivatives with pyrrolidine or its derivatives. This compound is part of a broader class of pyrrolidine derivatives that have been studied for their diverse biological activities.
Pyrrolidine Ricinoleamide falls under the category of heterocyclic compounds and amides. It is classified as a saturated cyclic amine due to the presence of the pyrrolidine ring, and as an amide because it contains a carbonyl group bonded to a nitrogen atom.
The synthesis of Pyrrolidine Ricinoleamide typically involves several methods:
Pyrrolidine Ricinoleamide features a pyrrolidine ring connected to a ricinoleamide moiety. The molecular formula can be represented as based on the combination of components from both structures.
Pyrrolidine Ricinoleamide can participate in various chemical reactions:
The mechanism of action for Pyrrolidine Ricinoleamide primarily relates to its interactions with biological targets:
Pyrrolidine Ricinoleamide has several scientific uses:
Pyrrolidine ricinoleamide (C₂₂H₄₁NO₂; CAS RN: 1246776-23-7) is classified as a fatty acid amide derivative. Its systematic IUPAC name, (9Z,12R)-12-Hydroxy-1-(pyrrolidin-1-yl)octadec-9-en-1-one, precisely defines its stereochemistry: a cis-double bond at C9 (Δ⁹), a chiral center at C12 with R-configuration, and an amide linkage where ricinoleic acid's carboxyl group bonds with pyrrolidine's secondary nitrogen [1] [2]. This places PR within the broader category of bioactive pyrrolidine amides, distinct from aromatic pyrroles or bicyclic pyrrolidines due to its aliphatic chain and flexible heterocycle. Its molecular weight is 351.57 g/mol, with a mono-isotopic mass of 351.3137 Da [1].
Table 1: Classification and Key Features of Pyrrolidine Ricinoleamide
| Characteristic | Description |
|---|---|
| Chemical Class | Fatty acid amide / Pyrrolidine derivative |
| IUPAC Name | (9Z,12R)-12-Hydroxy-1-(pyrrolidin-1-yl)octadec-9-en-1-one |
| Molecular Formula | C₂₂H₄₁NO₂ |
| Stereochemistry | One chiral center (12R), One double bond (9Z) |
| Key Functional Groups | Hydroxy group (C12), Enone system (C1=O), Pyrrolidine ring |
| Bioactive Core | Ricinoleoyl moiety conjugated to pyrrolidine |
Compared to simpler pyrrolidine scaffolds (e.g., proline), PR exhibits enhanced lipophilicity (LogP ~5.5, estimated), facilitating membrane interactions. Unlike rigid bicyclic pyrrolidines (e.g., in telaprevir), PR's monocyclic pyrrolidine allows pseudorotation, enabling conformational adaptability for target binding [3] [6].
PR was first synthesized and characterized in the early 2010s through rational hybridization of two natural pharmacophores: ricinoleic acid (a hydroxy fatty acid from castor oil with known anti-inflammatory effects) and pyrrolidine (a ubiquitous heterocycle in alkaloids and amino acids) [2] [7]. This approach leveraged the "natural product-inspired" drug design paradigm, aiming to synergize ricinoleic acid's metabolic effects with pyrrolidine's target-modulating capabilities.
Its identification as a bioactive entity emerged from screening campaigns for anticancer agents. In 2014, researchers reported PR (designated (R)-5d) as a lead compound showing selective cytotoxicity against glioma cells. This discovery was pivotal, as PR's stereospecificity—the (12R) isomer—proved critical for activity, mirroring trends in other chiral pyrrolidine drugs like captopril or alpelisib [2] [7]. Unlike classical pyrrolidine alkaloids (e.g., nicotine), PR is not naturally occurring but embodies the structural logic of natural amides, combining a lipid-soluble chain with a polar heterocycle.
PR exhibits a unique dual pharmacodynamic profile, targeting both proliferative and metabolic pathways:
Table 2: Antiproliferative Activity of Pyrrolidine Ricinoleamide (48-hr exposure)
| Cancer Cell Line | Tissue Origin | GI₅₀ (µg/mL) | GI₅₀ (µM) | Relative Potency |
|---|---|---|---|---|
| U-251 | Human glioma | 1.5 | 4.3 | ++++ |
| NCI/ADR-RES | Multidrug-resistant ovarian | 4.0 | 11.4 | +++ |
| 786-0 | Renal carcinoma | 4.1 | 11.7 | +++ |
| OVCAR-3 | Ovarian adenocarcinoma | 4.3 | 12.2 | +++ |
| MCF7 | Breast adenocarcinoma | 4.4 | 12.5 | +++ |
| PC-3 | Prostate cancer | 6.2 | 17.6 | ++ |
| NCI-H460 | Non-small cell lung cancer | 6.9 | 19.6 | ++ |
Data sourced from sulforhodamine B assays [2]
Table 3: Metabolic Targets of Pyrrolidine Ricinoleamide
| Target Pathway | Biological Effect | Structural Basis |
|---|---|---|
| AMPK Activation | ↓ mTOR signaling, ↑ autophagy, ↓ lipogenesis | Hydroxy group H-bonding to AMPK γ-subunit |
| PPAR-γ Modulation | ↑ Glucose uptake, ↓ inflammation | Fatty acid chain binding to ligand-binding domain (LBD) |
| Mitochondrial Uncoupling | ↑ Fatty acid oxidation, ↓ ROS production | Alkyl chain integration into mitochondrial membranes |
PR's bifunctionality arises from its chimeric architecture:
Pseudorotation of the pyrrolidine ring (energy barrier ~10 kcal/mol) allows PR to adopt multiple bioactive conformations—an advantage over planar scaffolds like pyrrole [3] [6]. Stereoelectronic effects from the (12R) configuration further optimize target binding, as evidenced by 3–5-fold reduced activity in S-isomers [2].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1